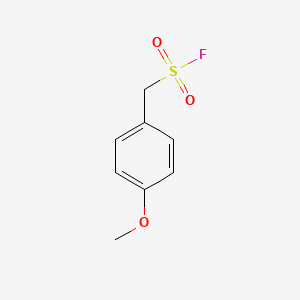

(4-Methoxyphenyl)methanesulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Modern Chemical Research

Sulfonyl fluorides have become increasingly prominent in chemical research due to their unique balance of stability and reactivity. rsc.orgnih.gov Unlike the more traditional sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability, showing resistance to hydrolysis and thermolysis. ccspublishing.org.cnnih.gov This robustness allows them to be compatible with a wide range of harsh reaction conditions. ccspublishing.org.cn Despite this stability, they retain excellent electrophilic reactivity towards certain nucleophiles, particularly in specific activating environments. ccspublishing.org.cn

This distinctive combination of properties has led to their widespread application in diverse fields:

Click Chemistry : The introduction of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has established sulfonyl fluorides as cornerstone electrophiles in this new generation of click reactions. nih.govresearchgate.net SuFEx provides a reliable method for rapidly assembling complex functional molecules. ccspublishing.org.cnresearchgate.net

Chemical Biology and Drug Discovery : Sulfonyl fluorides are considered "privileged" covalent warheads for their ability to modify various amino acid residues in proteins, including serine, threonine, lysine, and tyrosine. rsc.orgnih.gov This makes them powerful tools for developing covalent enzyme inhibitors and probes for target identification and validation in drug discovery pipelines. rsc.orgsigmaaldrich.com

Organic Synthesis : They are versatile precursors for a variety of sulfonyl-containing compounds such as sulfonamides, sulfonate esters, and sulfones. ccspublishing.org.cn

Materials Science : The -SO2F moiety is used to synthesize advanced polymers with unique sulfonyl linkages, complementing traditional polymer backbones. ccspublishing.org.cn

Table 1: Key Applications of Sulfonyl Fluorides in Chemical Research

| Field | Application | Key Attributes |

|---|---|---|

| Click Chemistry | SuFEx Reactions | Reliable and efficient for molecular assembly. researchgate.net |

| Chemical Biology | Covalent Probes & Inhibitors | Biocompatible, stable, and selectively reactive with protein residues. rsc.org |

| Drug Discovery | Electrophilic Warheads | Used for target validation and creating covalent inhibitors. nih.govsigmaaldrich.com |

| Organic Synthesis | Synthetic Precursors | Stable alternative to sulfonyl chlorides for making sulfonamides and sulfonate esters. ccspublishing.org.cn |

| Materials Science | Polymer Synthesis | Creates polymers with novel -SO2- linkages. ccspublishing.org.cn |

Contextualizing (4-Methoxyphenyl)methanesulfonyl Fluoride within Aromatic Sulfonyl Fluoride Chemistry

Aromatic sulfonyl fluorides are a critical subclass of S(VI) electrophiles. They are noted for being significantly more thermally and chemically robust when compared to their aryl sulfonyl chloride counterparts. nih.gov While aryl sulfonyl chlorides can be prone to reductive failure of the S(VI)-Cl bond, the strong S-F bond in sulfonyl fluorides imparts superior stability. nih.gov

Table 2: Comparison of Aromatic Sulfonyl Halides

| Property | Aromatic Sulfonyl Fluorides | Aromatic Sulfonyl Chlorides |

|---|---|---|

| Stability | High; resistant to hydrolysis and thermolysis. nih.gov | Lower; can be unstable and difficult to store. nih.gov |

| S-X Bond | Strong S-F bond. nih.gov | Weaker S-Cl bond, prone to reductive failure. nih.gov |

| Reactivity | Selectively reactive with specific nucleophiles. ccspublishing.org.cn | Generally more reactive and less selective. |

| Handling | More robust and easier to handle in synthesis. nih.gov | Can be challenging due to instability. nih.gov |

Research Trajectories and Future Outlook for the Compound as a Synthetic Motif

The future research trajectory for this compound is intrinsically linked to the expanding applications of the sulfonyl fluoride group. As a synthetic motif, its structure offers several potential avenues for exploration.

The primary driver for its future use will likely be in the fields of medicinal chemistry and chemical biology. The combination of the highly stable and selectively reactive sulfonyl fluoride "warhead" with a 4-methoxyphenyl (B3050149) group—a common feature in many biologically active compounds—makes it an attractive building block for designing targeted covalent inhibitors. rsc.orgnih.gov Researchers may leverage this compound to synthesize probes for identifying new biological targets or to develop drugs that form durable, covalent bonds with their protein targets. nih.gov

Furthermore, as SuFEx click chemistry becomes more integrated into materials science and polymer chemistry, molecules like this compound could serve as valuable monomers or functionalizing agents. ccspublishing.org.cnresearchgate.net The methoxy (B1213986) group provides a site for further chemical modification, allowing for the creation of multifunctional polymers and materials with tailored electronic or physical properties. The ongoing development of new synthetic methods that utilize sulfonyl fluorides in C-C, C-N, and C-F bond-forming reactions will continue to expand the synthetic utility and future applications of this and related compounds. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWBDCOSNUSOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892495-27-0 | |

| Record name | (4-methoxyphenyl)methanesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxyphenyl Methanesulfonyl Fluoride and Analogues

Direct Synthesis Approaches

Direct methods for the synthesis of arylmethanesulfonyl fluorides offer the advantage of converging on the final product in fewer steps. Recent innovations in synthetic organic chemistry have led to the development of several powerful strategies.

Reductive Decarboxylative Fluorosulfonylation Strategies

A modern and efficient method for the synthesis of aliphatic and benzylic sulfonyl fluorides involves the reductive decarboxylative fluorosulfonylation of carboxylic acids. This strategy leverages abundant carboxylic acids as starting materials. The general approach is based on a radical sulfur dioxide insertion and subsequent fluorination.

In a typical procedure, an aliphatic or benzylic carboxylic acid is converted to an N-hydroxyphthalimide (NHPI) ester. This activated ester then undergoes a reaction with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), in the presence of a reductant and an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI). This one-pot reaction proceeds under relatively mild conditions and demonstrates a broad functional group tolerance, making it a versatile tool for the synthesis of a wide array of sulfonyl fluorides. rsc.org

Another variation of this approach utilizes hypervalent iodine(III) carboxylates, which can be generated in situ from carboxylic acids and PhI(OAc)₂. These intermediates then react with a sulfur dioxide source and a fluoride (B91410) source, such as KHF₂, under photocatalytic conditions to yield the desired sulfonyl fluoride. rsc.org

Nucleophilic Fluorination Routes from Sulfonyl Chlorides

The most traditional and widely practiced route to (4-Methoxyphenyl)methanesulfonyl fluoride is through the nucleophilic fluorination of its corresponding sulfonyl chloride precursor, (4-Methoxyphenyl)methanesulfonyl chloride. This halogen exchange (Halex) reaction is a cornerstone of sulfonyl fluoride synthesis.

A variety of fluoride sources can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and yield. Common nucleophilic fluorinating agents include:

Potassium fluoride (KF): Often used in the presence of a phase-transfer catalyst to improve its solubility and reactivity in organic solvents.

Potassium bifluoride (KHF₂): A convenient and less hygroscopic alternative to KF.

Ammonium (B1175870) fluoride (NH₄F): Can be effective, particularly when heated with the sulfonyl chloride. researchgate.net

Tetrabutylammonium fluoride (TBAF): A soluble source of fluoride ions, though its basicity can sometimes lead to side reactions.

The general mechanism involves the attack of the fluoride ion at the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in a suitable solvent, and the conditions can range from room temperature to elevated temperatures depending on the reactivity of the substrate and the chosen fluoride source. For instance, heating methanesulfonyl chloride with ammonium fluoride at 95-100°C has been a documented method for producing methanesulfonyl fluoride. researchgate.net Similarly, a patented process describes the preparation of methanesulfonyl fluoride by reacting methanesulfonyl chloride with potassium fluoride in water. researchgate.net

| Fluorinating Agent | Typical Conditions | Advantages |

| KF | With phase-transfer catalyst | Cost-effective |

| KHF₂ | Various solvents, often with heating | Less hygroscopic, easy to handle |

| NH₄F | Heating | Readily available |

| TBAF | Polar aprotic solvents | High solubility |

Other Emerging Synthetic Pathways for Arylmethanesulfonyl Fluorides

The field of sulfonyl fluoride synthesis is continually evolving, with several novel methods being developed to address the limitations of traditional approaches. These emerging pathways often offer milder reaction conditions, broader substrate scope, and improved efficiency.

From Grignard Reagents: Aryl and heteroaryl Grignard reagents can react directly with sulfuryl fluoride (SO₂F₂) in THF at room temperature to produce the corresponding sulfonyl fluorides in moderate to good yields. nih.govresearchgate.net

From Aryl Halides: Palladium-catalyzed cross-coupling reactions between aryl bromides and a sulfur dioxide surrogate like DABSO can generate an in-situ sulfinate intermediate, which is then converted to the sulfonyl fluoride. nih.gov

From Aryldiazonium Salts: Under visible-light, metal-free conditions, aryldiazonium salts can react with DABSO, and in the presence of a fluoride source like KHF₂, to afford a wide variety of arylsulfonyl fluorides. nih.gov

From Sulfonamides: A direct conversion of sulfonamides to sulfonyl fluorides has been reported. This method involves the activation of the sulfonamide with a pyrylium (B1242799) tetrafluoroborate (B81430) and MgCl₂ to form the sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride by the addition of KF. nih.govlibretexts.org

From Sulfonic Acids: A direct deoxyfluorination of sulfonic acids can be achieved using reagents like thionyl fluoride or Xtalfluor-E®, offering a high-yielding route to both aryl and alkyl sulfonyl fluorides. acs.org

Precursor Chemistry and Intermediate Reactivity

The properties and synthesis of the immediate precursor, (4-Methoxyphenyl)methanesulfonyl chloride, are pivotal to the successful production of the target sulfonyl fluoride.

Synthesis and Functionalization of (4-Methoxyphenyl)methanesulfonyl Chloride

(4-Methoxyphenyl)methanesulfonyl chloride is a key intermediate that is not readily commercially available and must often be synthesized. The most common synthetic strategies involve a two-step process starting from 4-methoxybenzyl mercaptan or a related sulfur-containing compound.

A representative synthesis involves:

Oxidation to Sulfonic Acid: The starting mercaptan is oxidized to the corresponding sulfonic acid. A common and effective oxidizing agent is 30% hydrogen peroxide in acetic acid, with the reaction typically refluxed at 80°C for several hours to achieve a high yield (around 95%).

Chlorination: The resulting sulfonic acid is then converted to the sulfonyl chloride. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent, often in a solvent like dichloromethane (B109758) (DCM) and with a catalytic amount of a base such as pyridine (B92270) to neutralize the HCl byproduct. An alternative, high-throughput method utilizes phosgene (B1210022) (COCl₂) in a solvent like ethylene (B1197577) dichloride with a DMF initiator, which can provide yields in the range of 88-92%.

| Method | Reagents | Typical Yield | Key Features |

| Oxidative Chlorination | 1. H₂O₂/AcOH 2. SOCl₂/Pyridine | 80-85% | High selectivity |

| Phosgene-Mediated | COCl₂/DMF | 88-92% | Rapid reaction kinetics |

Once synthesized, (4-Methoxyphenyl)methanesulfonyl chloride serves as a versatile electrophile. Its primary function is as a precursor to the sulfonyl fluoride, but it also reacts readily with various nucleophiles, such as amines, to form stable sulfonamides.

Strategies for Orthogonal Functional Group Protection and Deprotection in Precursors

In the context of synthesizing this compound, the primary functional group of concern for potential side reactions is the methoxy (B1213986) group on the aromatic ring. The stability of this aryl methyl ether is a key consideration during the synthetic sequence.

Generally, the methoxy group in anisole (B1667542) and its derivatives is stable under the conditions typically employed for the synthesis of sulfonyl chlorides and their subsequent fluorination. The methoxy group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution reactions, such as sulfonation. The conditions for these reactions (e.g., fuming sulfuric acid or chlorosulfonic acid for sulfonation, and thionyl chloride for chlorination of the sulfonic acid) are not typically harsh enough to cause cleavage of the methyl ether.

Demethylation of aryl methyl ethers usually requires more specific and potent reagents, such as strong protic acids (HBr, HI) or Lewis acids (BBr₃, AlCl₃), often at elevated temperatures. These conditions are not encountered in the standard synthetic routes to (4-Methoxyphenyl)methanesulfonyl chloride. Therefore, in most synthetic plans targeting this compound, the methoxy group does not require an explicit protecting group. Its inherent stability to the necessary reagents provides a form of "natural" orthogonal protection.

Should a synthesis require the presence of a more sensitive functional group on the aromatic ring, or if particularly harsh conditions are unavoidable, a protecting group strategy might become necessary. However, for the specific case of the methoxy substituent, the focus remains on the direct and efficient conversion of the benzylic moiety to the methanesulfonyl fluoride group.

Green Chemistry and Sustainable Synthesis Considerations

The growing emphasis on sustainable chemical manufacturing has led to significant research into greener synthetic routes for sulfonyl fluorides, including this compound. These efforts are centered on improving the environmental footprint of the synthesis process.

The development of environmentally friendly synthetic protocols for sulfonyl fluorides aims to replace hazardous reagents and minimize the production of toxic byproducts. A notable advancement in this area is the move away from highly toxic fluorinating agents like sulfuryl fluoride (SO₂F₂) gas or potassium bifluoride (KHF₂). sciencedaily.comeurekalert.org

One promising green approach involves the use of potassium fluoride (KF) as a safe and abundant fluorine source, coupled with a green oxidant. researchgate.net For instance, a one-pot synthesis from stable and readily available substrates like thiols and disulfides has been developed. sciencedaily.comeurekalert.orgresearchgate.net This method utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as an environmentally benign oxidant. researchgate.net The reaction of (4-methoxyphenyl)methanethiol or bis(4-methoxybenzyl) disulfide with KF and NaOCl·5H₂O in a suitable solvent system, such as acetic acid, would proceed through an in-situ generated sulfonyl chloride, which is then converted to the final sulfonyl fluoride. This process is advantageous as it avoids the isolation of the often unstable sulfonyl chloride intermediate and produces only non-toxic salts like sodium chloride and potassium chloride as byproducts. sciencedaily.comeurekalert.org

Another sustainable strategy involves the direct synthesis from sulfonic acids. While traditional methods often require a two-step process involving the formation of a sulfonyl chloride, newer protocols aim for a direct one-step conversion. nih.gov The use of reagents like Xtalfluor-E® allows for the deoxyfluorination of sulfonic acids under milder conditions than previously reported methods, offering a more efficient and potentially greener route to sulfonyl fluorides. nih.gov

Electrochemical methods also present a green alternative by avoiding the use of stoichiometric oxidants. semanticscholar.org The electrochemical oxidative coupling of thiols and potassium fluoride can generate sulfonyl fluorides. This method is highly efficient and has a low environmental impact, as it relies on electricity as the "reagent" for oxidation. semanticscholar.org

Below is a table summarizing these environmentally benign synthetic protocols that could be applied to the synthesis of this compound.

| Starting Material | Reagents | Key Features | Potential Application to this compound |

| Thiols/Disulfides | KF, NaOCl·5H₂O, AcOH | Uses a safe fluorine source and a green oxidant; one-pot synthesis; produces non-toxic byproducts. | Direct conversion of (4-methoxyphenyl)methanethiol or its disulfide. |

| Sulfonic Acids | Xtalfluor-E® | Milder reaction conditions; direct conversion from stable starting materials. | Deoxyfluorination of (4-methoxyphenyl)methanesulfonic acid. |

| Thiols | KF, Electrochemical Oxidation | Avoids stoichiometric chemical oxidants; high efficiency. | Anodic oxidation of (4-methoxyphenyl)methanethiol in the presence of KF. |

Catalysis plays a pivotal role in the sustainable synthesis of sulfonyl fluorides by enabling reactions with higher efficiency, selectivity, and under milder conditions, thus reducing energy consumption and waste.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl and benzyl (B1604629) sulfonyl fluorides. nih.govrsc.org For the synthesis of this compound, a potential route could involve the palladium-catalyzed fluorosulfonylation of a suitable precursor like 4-methoxybenzyl bromide. This approach would likely utilize a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov The development of highly active and selective palladium catalysts, often employing specialized phosphine (B1218219) ligands, is crucial for the success of these transformations. semanticscholar.org These catalytic systems can tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules. nih.gov

Photocatalysis offers another green and efficient catalytic approach. Visible-light-mediated methods can be used for the direct fluorination of benzylic C-H bonds. rsc.org In the context of synthesizing this compound, a photocatalytic approach could potentially involve the direct fluorosulfonylation of 4-methoxytoluene, though this would require significant selectivity for the benzylic position. More established photocatalytic methods involve the fluorosulfonylation of aryl diazonium salts or thianthrenium salts. rsc.org

The table below outlines key catalytic strategies that could be adapted for the synthesis of this compound, highlighting the catalyst, potential precursors, and expected advantages.

| Catalytic Strategy | Catalyst System | Potential Precursor | Advantages |

| Palladium-Catalyzed Fluorosulfonylation | PdCl₂(AmPhos)₂ or similar Pd-phosphine complexes | 4-Methoxybenzyl bromide | High functional group tolerance; efficient one-pot synthesis. |

| Palladium-Catalyzed Fluorosulfonylation | Palladium catalyst with appropriate ligands | Aryl thianthrenium salt of 4-methoxytoluene | Mild reaction conditions; use of a stable precursor. |

| Photocatalytic Fluorination | Decatungstate photocatalyst | 4-Methoxytoluene | Direct C-H bond functionalization; use of visible light as a renewable energy source. |

These advancements in green chemistry and catalysis are paving the way for more sustainable and efficient production of this compound and its analogues, aligning with the broader goals of modern chemical synthesis.

Mechanistic Investigations of 4 Methoxyphenyl Methanesulfonyl Fluoride Reactivity

Elucidation of Reaction Mechanisms

The sulfonyl fluoride (B91410) moiety is the central actor in the reactivity of (4-Methoxyphenyl)methanesulfonyl fluoride. Its behavior is dictated by the highly electronegative fluorine atom and the electron-deficient sulfur(VI) center.

Nucleophilic substitution at the sulfur atom of the sulfonyl fluoride group is a fundamental reaction pathway. Generally, these reactions proceed via an SN2-type mechanism. nih.gov The approach of a nucleophile to the electrophilic sulfur center leads to the displacement of the fluoride ion, which is a good leaving group.

The rate and success of these substitutions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts or bases. While the carbon-fluorine bond is exceptionally strong, the sulfur-fluorine bond in sulfonyl fluorides is susceptible to nucleophilic attack. cas.cn The reaction can be significantly accelerated when it occurs as an intramolecular process due to the proximity effect. cas.cn

Computational studies on similar sulfonyl fluorides, such as methanesulfonyl fluoride reacting with methylamine, indicate that the reaction proceeds through a non-synchronous, one-step mechanism. This involves an initial weakening of the S–F bond followed by the nucleophilic attack of the amine. nih.gov The presence of a base is often crucial as it can significantly lower the reaction barrier by increasing the nucleophilicity of the attacking species. nih.govresearchgate.net

Table 1: Factors Influencing Nucleophilic Substitution of Sulfonyl Fluorides

| Factor | Description of Influence |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. Deprotonation of nucleophiles, such as amines, significantly enhances their reactivity. researchgate.net |

| Solvent Polarity | Polar solvents can stabilize the transition state and the leaving fluoride ion, though the specific effects can be complex. |

| Base Catalysis | Bases increase the nucleophilicity of protic nucleophiles (e.g., amines, alcohols) by deprotonation, thereby lowering the activation energy of the reaction. nih.gov |

| Intramolecularity | Intramolecular reactions are often much faster than their intermolecular counterparts due to favorable entropy. cas.cn |

While the sulfur atom in this compound is electrophilic, the term "electrophilic activation" in this context can refer to processes that enhance this electrophilicity or involve the molecule acting as a source of an electrophile.

Lewis acids can coordinate to the oxygen or fluorine atoms of the sulfonyl group, increasing the positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. For instance, calcium bistriflimide has been shown to activate sulfonyl fluorides by creating a two-point contact that activates the sulfur(VI) center and stabilizes the leaving fluoride. hmc.edu

In some contexts, reagents like Selectfluor™ can act as a source of "electrophilic fluorine" for the fluorination of activated aromatic systems. researchgate.net While this compound itself is not an electrophilic fluorinating agent, understanding these pathways provides a broader context for the reactivity of fluorinated sulfur compounds.

The involvement of radical pathways in the transformations of sulfonyl fluorides is an emerging area of investigation. While nucleophilic substitution is the dominant mechanism, certain conditions can promote homolytic cleavage of the S-C or S-F bonds.

For example, catalyst-free fluorination of sulfonyl hydrazides to form sulfonyl fluorides has been developed via a free-radical pathway. researchgate.net This suggests that under appropriate conditions, sulfonyl radicals can be generated and participate in subsequent reactions. Recent research has also focused on the generation of fluorosulfamoyl radicals from precursors for the functionalization of arenes and alkenes, highlighting the potential for radical-mediated reactions involving the -SO2F moiety. researchgate.net

Investigations into the activation of sulfonyl fluorides by transition metal complexes, such as a Ni(0) N-heterocyclic carbene complex, have shown that oxidative addition can occur at either the S-F or S-C bond, indicating the feasibility of pathways that involve changes in the oxidation state of a metal catalyst and potentially radical intermediates. chemrxiv.org

Role in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound is a prototypical electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful set of reactions enables the reliable and efficient formation of robust covalent bonds, finding wide application in various fields of chemical science. monash.edu The core of SuFEx is the exchange of the fluoride on a sulfur(VI) center with a nucleophile. nih.gov

The mechanism of SuFEx reactions is generally understood as a nucleophilic substitution at the sulfur(VI) center. nih.govresearchgate.net The reaction is highly efficient and selective, often proceeding under mild conditions.

With amine nucleophiles , the reaction typically requires a base to deprotonate the amine, thereby increasing its nucleophilicity. researchgate.net Computational studies support an SN2-type mechanism where the base plays a crucial role in lowering the activation barrier. nih.gov The resulting sulfonamide linkage is highly stable.

With aryl silyl (B83357) ethers , which are common nucleophiles in SuFEx, the reaction is driven by the formation of a very strong Si-F bond. nih.gov The reaction is often accelerated by catalysts such as superbases or bifluoride salts. nih.govnih.gov

The SuFEx process can be accelerated by various catalysts. Lewis bases, bifluoride salts, and even on-water conditions can significantly enhance the reaction rate. nih.gov The "on-water" effect is attributed to the productive interplay between the S(VI)-F bond and protons at the interface of aqueous-organic mixtures. nih.gov

Kinetic studies of SuFEx reactions provide valuable insights into the reaction mechanism and the factors that control the reaction rate. For example, kinetic experiments on the calcium bistriflimide-mediated SuFEx reaction between sulfonyl fluorides and amines determined an activation barrier of approximately 21.5 kcal/mol. hmc.edu

Thermodynamic considerations are also crucial for understanding the driving forces of SuFEx reactions. The high stability of the newly formed bond (e.g., S-N or S-O) and the formation of a stable fluoride salt contribute to the favorable thermodynamics of the process. In the case of reactions with silyl ethers, the formation of the exceptionally strong Si-F bond is a significant thermodynamic driving force. nih.gov

Table 2: Key Mechanistic Features of SuFEx Reactions

| Feature | Description |

| Reaction Type | Nucleophilic substitution at a sulfur(VI) center. nih.gov |

| Driving Force | Formation of stable S-Nucleophile bonds and a stable fluoride species. The formation of a strong Si-F bond is a key driver with silyl ether nucleophiles. nih.gov |

| Catalysis | Can be accelerated by bases (for protic nucleophiles), Lewis acids, bifluoride salts, and "on-water" conditions. hmc.edunih.gov |

| Mechanism | Generally proceeds via an SN2-type pathway. nih.gov |

Carbanion Chemistry and Stabilization in Related Systems

The reactivity of organosulfur compounds like this compound is significantly influenced by the chemistry of carbanions, particularly those stabilized by the sulfonyl group. Understanding the formation, reactivity, and factors governing the stability of these intermediates is crucial for elucidating reaction mechanisms.

Formation and Reactivity of α-Sulfonyl Carbanions

α-Sulfonyl carbanions are negatively charged species where the carbon atom bearing the negative charge is directly attached to a sulfonyl group (–SO₂–).

Formation: The primary method for generating α-sulfonyl carbanions is through the deprotonation of the α-carbon using a base. The adjacent sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the α-protons. siue.edu This acidification allows for the removal of a proton by a variety of bases, ranging from common alkoxides to more powerful organolithium reagents, depending on the specific sulfone's acidity. researchgate.net The resulting carbanion is stabilized through the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. siue.edu

Reactivity: Once formed, α-sulfonyl carbanions serve as potent carbon nucleophiles in a wide array of chemical transformations, making them valuable intermediates for constructing new carbon-carbon bonds. siue.eduuomustansiriyah.edu.iq Their key reactions include:

Alkylation: They readily react with alkyl halides in SN2-type reactions to form substituted sulfones. researchgate.netuomustansiriyah.edu.iq

Aldol-Type Reactions: These carbanions add to aldehydes and ketones, yielding β-hydroxy sulfones. uomustansiriyah.edu.iqdocumentsdelivered.com

Acylation: Reaction with esters or other acylating agents produces β-keto sulfones.

Michael Addition: They can undergo conjugate addition to α,β-unsaturated systems.

Reactions with Other Electrophiles: Their reactivity extends to reactions with various other electrophiles, including epoxides, aziridines, and carbon disulfide. researchgate.netuomustansiriyah.edu.iqdocumentsdelivered.com

The sulfonyl group in the products of these reactions can often be removed or transformed, further highlighting the synthetic utility of α-sulfonyl carbanion chemistry. researchgate.net

Structural Effects on Carbanion Stability and Reactivity

The stability and subsequent reactivity of an α-sulfonyl carbanion are not uniform; they are profoundly influenced by various structural and electronic factors.

Electronic Effects: The electronic nature of substituents on the α-carbon and the sulfonyl group itself plays a pivotal role in modulating carbanion stability. Electron-withdrawing groups (EWGs) enhance stability by delocalizing the negative charge, thereby increasing the acidity of the parent C-H bond (resulting in a lower pKₐ value). siue.eduquora.com Conversely, electron-donating groups (EDGs) tend to destabilize the carbanion.

The following interactive table displays the pKₐ values for several sulfones in Dimethyl Sulfoxide (DMSO), illustrating the impact of various substituents on α-proton acidity and carbanion stability.

| Compound Name | Structure | pKₐ in DMSO |

|---|---|---|

| Bis(phenylsulfonyl)methane | (PhSO₂)₂CH₂ | 12.2 |

| Benzyl (B1604629) trifluoromethyl sulfone | PhCH₂SO₂CF₃ | 15.1 |

| Benzyl phenyl sulfone | PhSO₂CH₂Ph | 23.8 |

| Phenyl methyl sulfone | PhSO₂CH₃ | 29.0 |

| Dimethyl sulfone | CH₃SO₂CH₃ | 31.1 |

Data sourced from references acs.orgorganicchemistrydata.orgorganicchemistrydata.org.

Structural and Stereoelectronic Effects: The three-dimensional structure of the carbanion is also a key determinant of its stability.

Carbanion Geometry: Unlike carbanions stabilized by π-conjugation (e.g., enolates), which are planar, α-sulfonyl carbanions typically adopt a pyramidal geometry with a significant barrier to inversion. acs.orgacs.org

Negative Hyperconjugation: Stability can be conferred by negative hyperconjugation, an interaction where the electron pair of the carbanion delocalizes into an adjacent, anti-periplanar σ* antibonding orbital. cdnsciencepub.com The efficiency of this stabilization is highly dependent on the dihedral angle between the carbanion's lone pair orbital and the acceptor σ* orbital. cdnsciencepub.com

These structural constraints can have important stereochemical implications for reactions involving chiral α-sulfonyl carbanions.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Versatile Building Block

(4-Methoxyphenyl)methanesulfonyl fluoride (B91410) serves as a versatile precursor in a variety of synthetic applications, owing to the unique reactivity of the sulfonyl fluoride group. This functional group combines stability with a latent reactivity that can be harnessed for the construction of complex molecular frameworks.

While direct examples of (4-Methoxyphenyl)methanesulfonyl fluoride in well-known C-C bond-forming reactions like the Julia-Kocienski olefination are not extensively documented in peer-reviewed literature, the reactivity of analogous benzylic sulfonyl fluorides suggests its potential in such transformations. The Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes, traditionally utilizes heteroaryl sulfones. However, the underlying principle involves the reaction of a sulfone-stabilized carbanion with a carbonyl compound. Given that the sulfonyl fluoride group can also stabilize an adjacent carbanion, it is plausible that this compound could participate in similar olefination reactions.

Furthermore, research on related compounds, such as methanedisulfonyl fluoride, has demonstrated their utility in olefination reactions that mimic the Horner-Wadsworth-Emmons reaction. ccspublishing.org.cnresearchgate.net In these reactions, the sulfonyl fluoride-stabilized carbanion reacts with aldehydes to form β-arylethenesulfonyl fluorides, which are valuable substrates for further transformations. ccspublishing.org.cnresearchgate.net This suggests that benzylic sulfonyl fluorides like this compound could potentially undergo analogous olefination reactions to furnish styrenyl sulfonyl fluorides.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound (analogous) | Aldehyde/Ketone | Styrenyl sulfonyl fluoride | Olefination (potential) |

| Methanedisulfonyl fluoride | Aromatic Aldehyde | β-arylethenesulfonyl fluoride | Horner-Wadsworth-Emmons analogue |

This table illustrates the potential and analogous C-C bond formation reactions involving sulfonyl fluorides.

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions that enable the efficient formation of robust bonds between sulfur and various heteroatoms. ccspublishing.org.cnresearchgate.net this compound is an excellent substrate for SuFEx reactions, allowing for the introduction of the (4-methoxyphenyl)methyl moiety onto a wide range of molecules through the formation of sulfonates and sulfonamides.

The general transformation involves the reaction of the sulfonyl fluoride with a nucleophile, typically an alcohol or an amine, often in the presence of a catalyst. This process is highly efficient and tolerates a wide variety of functional groups, making it a powerful tool for late-stage functionalization in the synthesis of complex molecules. researchgate.net

| Nucleophile | Product | Bond Formed |

| Phenol (Ar-OH) | Aryl (4-methoxyphenyl)methanesulfonate | S-O |

| Alcohol (R-OH) | Alkyl (4-methoxyphenyl)methanesulfonate | S-O |

| Primary Amine (R-NH2) | N-Alkyl-(4-methoxyphenyl)methanesulfonamide | S-N |

| Secondary Amine (R2NH) | N,N-Dialkyl-(4-methoxyphenyl)methanesulfonamide | S-N |

This interactive table showcases the versatility of this compound in heteroatom functionalization via SuFEx chemistry.

The ability of this compound to act as a "connector" through SuFEx chemistry makes it a valuable tool in the construction of complex molecular architectures and scaffolds. By reacting with molecules containing multiple nucleophilic sites, it can be used to link different molecular fragments together, building up intricate structures. The resulting sulfonate or sulfonamide linkages are generally stable, providing a robust connection within the final architecture. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prevalent, its potential as a building block for creating diverse chemical libraries and novel molecular scaffolds is clear.

Role in the Synthesis of Advanced Pharmaceutical Intermediates and Analogues

In medicinal chemistry, the sulfonyl fluoride moiety has gained recognition as a "warhead" for covalent inhibitors. acs.org These compounds can form stable covalent bonds with specific amino acid residues in target proteins, leading to potent and long-lasting therapeutic effects. acs.org this compound can be used to introduce the (4-methoxyphenyl)methylsulfonyl group into potential drug candidates.

Furthermore, the SuFEx reactivity of this compound allows for its use in the late-stage functionalization of drug-like molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov This approach can be significantly more efficient than synthesizing each analogue from scratch. While specific examples of marketed drugs synthesized directly from this compound are not publicly available, its utility as a versatile reagent for the synthesis of pharmaceutical intermediates and for the exploration of chemical space in drug discovery is evident.

Polymer Chemistry and Materials Science Applications

One of the most significant applications of sulfonyl fluorides, including this compound, is in the field of polymer chemistry, specifically for post-polymerization modification. rsc.org This technique involves first synthesizing a polymer with pendant reactive groups and then modifying these groups in a subsequent step to introduce desired functionalities.

Polymers bearing pendant hydroxyl or amino groups can be readily functionalized using this compound via SuFEx chemistry. This allows for the introduction of the (4-methoxyphenyl)methyl group onto the polymer backbone, thereby altering the polymer's physical and chemical properties, such as its solubility, thermal stability, and surface properties. The high efficiency and orthogonality of the SuFEx reaction make it an ideal tool for this purpose, as it can be performed under mild conditions without affecting other functional groups present in the polymer. researchgate.netacs.org

| Polymer Backbone | Pendant Group | Modification Reaction | Resulting Functionality |

| Poly(styrene-co-4-hydroxystyrene) | -OH | SuFEx with this compound | Pendant (4-methoxyphenyl)methanesulfonate |

| Poly(acrylamide) derivative | -NH2 | SuFEx with this compound | Pendant (4-methoxyphenyl)methanesulfonamide |

| Poly(glycidyl methacrylate) derivative | -OH (after ring-opening) | SuFEx with this compound | Pendant (4-methoxyphenyl)methanesulfonate |

This interactive data table provides examples of how this compound can be used for the post-polymerization functionalization of various polymers.

Lack of Publicly Available Research Hinders Article Generation on this compound in Advanced Materials

Comprehensive searches for the chemical compound this compound have revealed a significant absence of publicly available scientific literature regarding its application in advanced organic synthesis and material science. Specifically, no research detailing its use in the design of novel fluorinated polymer scaffolds or its applications in advanced functional materials could be located.

Efforts to gather information on the synthesis, polymerization, and material properties of this compound were unsuccessful. The search did not yield any patents, academic papers, or conference proceedings that would allow for a thorough and scientifically accurate discussion of the topics specified in the requested article outline.

While a related compound, (4-Methoxyphenyl)methanesulfonyl chloride, is documented in chemical supplier databases, information regarding the fluoride variant is limited to its basic chemical identity. There is no available data on its reactivity, its role as a monomer or initiator in polymerization, or its incorporation into functional materials.

Due to the lack of research findings, it is not possible to generate the requested article on the "" of this compound. The creation of content for the specified subsections—"Design of Novel Fluorinated Polymer Scaffolds" and "Applications in Advanced Functional Materials"—would require speculation, which would not meet the required standards of scientific accuracy and authoritative sourcing.

Until research on the applications of this compound in polymer and material science becomes publicly accessible, a detailed and informative article on this specific subject cannot be responsibly constructed.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (4-Methoxyphenyl)methanesulfonyl fluoride (B91410), offering insights into the proton, carbon, and fluorine nuclei.

Proton (¹H) NMR spectroscopy of (4-Methoxyphenyl)methanesulfonyl fluoride, recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals that correspond to the distinct proton environments within the molecule. rsc.org The aromatic protons on the p-substituted benzene (B151609) ring appear as two distinct doublets at δ 7.34 ppm and δ 6.95 ppm, with coupling constants of J = 8.5 Hz and J = 8.6 Hz, respectively, each integrating to two protons. rsc.org The methylene (B1212753) protons adjacent to the sulfonyl fluoride group are observed as a doublet at δ 4.54 ppm with a coupling constant of J = 2.9 Hz, corresponding to two protons. rsc.org The three protons of the methoxy (B1213986) group present as a sharp singlet at δ 3.83 ppm. rsc.org

While the ¹³C NMR spectrum was recorded, specific chemical shift data for this compound is not detailed in the available supporting information. rsc.org

| ¹H NMR Data for this compound | ||||

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration (Number of Protons) | Assignment |

| 7.34 | Doublet (d) | 8.5 | 2H | Aromatic Protons (ortho to CH₂SO₂F) |

| 6.95 | Doublet (d) | 8.6 | 2H | Aromatic Protons (ortho to OCH₃) |

| 4.54 | Doublet (d) | 2.9 | 2H | Methylene Protons (-CH₂SO₂F) |

| 3.83 | Singlet (s) | N/A | 3H | Methoxy Protons (-OCH₃) |

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive method for characterizing the fluorine atom in the sulfonyl fluoride moiety. The ¹⁹F NMR spectrum of this compound, acquired at 376 MHz in CDCl₃, shows a triplet at δ 50.25 ppm with a coupling constant of J = 3.8 Hz. rsc.org This splitting pattern arises from the coupling of the fluorine nucleus with the adjacent methylene protons. rsc.org

| ¹⁹F NMR Data for this compound | ||

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 50.25 | Triplet (t) | 3.8 |

Specific 2D NMR experimental data, such as COSY, HSQC, or HMBC, for this compound have not been reported in the examined literature. Such techniques would be invaluable for unequivocally assigning proton and carbon signals and confirming the connectivity between different parts of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) data for this compound is not available in the cited supporting information. rsc.org However, HRMS analysis of analogous compounds synthesized in the same study confirms the utility of this technique for obtaining accurate mass measurements, which are crucial for verifying the molecular formula. rsc.org

Detailed Tandem Mass Spectrometry (MS/MS) studies, which would provide insights into the fragmentation pathways of the molecule upon ionization and aid in structural confirmation, have not been described for this compound in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful technique for unambiguously determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This experimental science provides a three-dimensional map of electron density within a crystal, from which the exact positions of atoms, their chemical bond lengths, and the angles between those bonds can be calculated. wikipedia.org

For a molecule such as this compound, a single-crystal X-ray diffraction analysis would yield critical structural information, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The description of the crystal's symmetry.

Bond Lengths and Angles: Precise measurements of the covalent bonds (e.g., S-F, S-O, C-S, C-C) and the angles between them.

Torsional Angles: Defining the conformation of the molecule, particularly the orientation of the methoxyphenyl group relative to the sulfonyl fluoride moiety.

Intermolecular Interactions: Revealing non-covalent forces such as hydrogen bonds or π-stacking that dictate how the molecules pack together in the solid state. nih.gov

While the synthesis of various aryl sulfonyl fluorides and their characterization by X-ray crystallography has been reported, establishing key structural features and intermolecular interactions, specific crystallographic data for this compound has not been detailed in the reviewed scientific literature. nih.govresearchgate.net The application of this technique, however, remains the gold standard for its definitive solid-state structural elucidation.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool in the synthesis and analysis of this compound, enabling both the purification of the crude product and the quantitative assessment of its purity.

Silica (B1680970) gel flash column chromatography is a primary preparative technique used to purify this compound from unreacted starting materials and reaction byproducts. The compound is separated based on its differential adsorption to the polar silica gel stationary phase and its solubility in the less polar mobile phase.

In a documented synthesis, this compound was successfully purified using this method, yielding a white solid. rsc.org The specific conditions employed are detailed in the table below.

| Parameter | Details | Reference |

| Stationary Phase | Silica Gel | rsc.org |

| Mobile Phase (Eluent) | Petroleum Ether : Dichloromethane (B109758) (25:4 v/v) | rsc.org |

| Outcome | Purified compound obtained as a white solid | rsc.org |

| Yield | 71% | rsc.org |

Both GC and HPLC are high-resolution analytical techniques crucial for determining the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like aryl sulfonyl fluorides. The compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase (typically a packed column). Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, detected most commonly by UV absorbance. While specific HPLC analysis of this compound is not detailed, methods for closely related aryl sulfonyl fluorides provide a template for its purity assessment. amazonaws.com

Gas Chromatography (GC) can also be used for purity analysis, especially when coupled with a mass spectrometer (GC-MS). This method is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. The detector response provides a quantitative measure of purity.

The table below outlines the principles and typical conditions for these analytical methods as applied to aryl sulfonyl fluorides.

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Common Detector | Application |

| HPLC | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | C18 silica gel (Reverse-Phase) amazonaws.com | Acetonitrile/Water or Methanol/Water gradients with TFA amazonaws.com | UV-Vis (e.g., 254 nm) amazonaws.com | Purity assessment, quantification of impurities. |

| GC | Separation of volatile components based on partitioning between a gaseous mobile phase and a stationary phase lining a column. | Fused silica capillary column with a nonpolar or mid-polar stationary phase. | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Purity assessment for volatile impurities, structural confirmation (GC-MS). |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its chemical behavior. These in silico approaches can model reaction energetics and molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. By calculating the potential energy surface, DFT can identify the most likely pathways for a reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netresearchgate.netnih.gov

For a compound like (4-Methoxyphenyl)methanesulfonyl fluoride (B91410), DFT calculations could be employed to study its reactivity with various nucleophiles. For instance, the reaction mechanism for the substitution of the fluoride ion by a hydroxyl group could be modeled. Such a study would involve calculating the Gibbs free energy of activation (ΔG‡) for different potential pathways. A lower ΔG‡ indicates a more kinetically favorable reaction path.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Hydrolysis of (4-Methoxyphenyl)methanesulfonyl fluoride

| Proposed Pathway | Transition State (TS) Geometry | ΔG‡ (kcal/mol) |

| SN2-like | Trigonal bipyramidal TS | 22.5 |

| Addition-Elimination | Tetrahedral intermediate | 35.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from DFT studies.

These calculations would reveal the geometry of the transition state, providing insights into the steric and electronic factors that govern the reaction rate. researchgate.net

Quantum chemical calculations are invaluable for predicting various spectroscopic parameters and molecular properties, which can aid in the characterization of a compound. nih.govmdpi.comnih.gov For this compound, methods like DFT and Time-Dependent DFT (TD-DFT) can be used to compute properties that are comparable to experimental data.

Predicted properties often include:

NMR Chemical Shifts: Calculation of 1H, 13C, and 19F NMR chemical shifts can help in the assignment of experimental spectra. nih.gov

IR Vibrational Frequencies: Theoretical vibrational spectra can assist in identifying characteristic functional group frequencies. mdpi.com

UV-Vis Absorption Spectra: TD-DFT can predict electronic transitions and the corresponding absorption wavelengths (λmax).

Molecular Properties: Dipole moment, polarizability, and molecular electrostatic potential (MEP) maps can be calculated to understand the molecule's polarity and reactive sites. nih.gov

Table 2: Hypothetical Calculated and Experimental Spectroscopic Data for this compound

| Parameter | Computational Method | Calculated Value | Experimental Value |

| 1H NMR (δ, ppm, -CH2-) | B3LYP/6-311G(d,p) | 4.85 | 4.82 |

| 13C NMR (δ, ppm, -CH2-) | B3LYP/6-311G(d,p) | 75.2 | 74.9 |

| IR Frequency (ν, cm-1, S=O) | B3LYP/6-311G(d,p) | 1380 | 1375 |

| λmax (nm) | TD-DFT/B3LYP | 228 | 230 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used for:

Conformational Analysis: To identify the most stable conformations (rotamers) of the molecule by exploring the rotational energy barriers around single bonds, such as the C-S and C-O bonds. researchgate.netresearchgate.net

Intermolecular Interactions: To simulate how the molecule interacts with solvent molecules or other solutes. This can provide insights into its solubility and how it might bind to a biological target. nih.gov The simulations can quantify important non-covalent interactions like hydrogen bonds and van der Waals forces. nih.gov

Table 3: Hypothetical Dihedral Angles for Stable Conformers of this compound from MD Simulations

| Conformer | Dihedral Angle (Ar-C-S-F) | Relative Population (%) |

| Anti-periplanar | ~180° | 65 |

| Syn-clinal (gauche) | ~±60° | 35 |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling aims to establish a mathematical correlation between the structural features of a molecule and its chemical reactivity or biological activity. Quantitative Structure-Activity Relationship (QSAR) is a common approach in this area.

For a series of related sulfonyl fluorides, including this compound, QSAR models could be developed. This would involve calculating a set of molecular descriptors for each compound. These descriptors can be:

Electronic: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, atomic charges.

Steric: Molecular volume, surface area.

Hydrophobic: LogP.

These descriptors would then be correlated with an experimentally determined measure of reactivity (e.g., reaction rate constant) using statistical methods like multiple linear regression. The resulting equation can be used to predict the reactivity of new, untested compounds in the series.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

While traditional methods for synthesizing sulfonyl fluorides from sulfonyl chlorides are effective, they often require harsh conditions. nih.gov Future research is heavily focused on developing milder and more efficient catalytic systems. For benzylic sulfonyl fluorides such as (4-Methoxyphenyl)methanesulfonyl fluoride (B91410), the development of catalytic approaches that are tolerant of various functional groups and offer high selectivity is a key objective.

Emerging strategies that could be applied or further refined for the synthesis of (4-Methoxyphenyl)methanesulfonyl fluoride and its derivatives include:

Transition-Metal Catalysis : Methodologies using transition metals like rhodium have shown high enantioselectivity in the synthesis of chiral aliphatic sulfonyl fluorides. researchgate.net Future work could adapt these systems for the asymmetric synthesis of α-substituted this compound derivatives.

Photoredox and Electrocatalysis : These methods offer green and mild alternatives for generating sulfonyl radicals from various precursors, which can then be trapped with a fluoride source. ccspublishing.org.cn Electrochemical approaches can utilize inexpensive fluoride sources like potassium fluoride from readily available thiols or disulfides, avoiding harsh oxidants. nih.gov

Organocatalysis : The use of nucleophilic catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), has proven effective in activating the stable S-F bond for amidation reactions. amazonaws.comscispace.com Research into new organocatalysts for the synthesis of the S-F bond itself from precursors like sulfonic acids or their derivatives is a promising avenue.

| Catalytic Strategy | Potential Precursors for this compound | Key Advantages | Research Focus |

|---|---|---|---|

| Transition-Metal Catalysis | (4-Methoxyphenyl)methanethiol, Bis(4-methoxybenzyl) disulfide | High selectivity, potential for asymmetric synthesis. researchgate.net | Developing catalysts with broader functional group tolerance. |

| Photoredox/Electrocatalysis | (4-Methoxyphenyl)methanethiol, Sodium (4-methoxyphenyl)methanesulfinate | Mild, environmentally friendly conditions, avoids harsh reagents. ccspublishing.org.cn | Improving efficiency and scalability. |

| Organocatalysis | (4-Methoxyphenyl)methanesulfonic acid | Metal-free, potentially lower toxicity. amazonaws.com | Discovery of novel catalysts for S-F bond formation. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.netcroucher.org.hk The integration of this compound synthesis into automated flow platforms is a key direction for future research.

This approach offers several benefits:

Enhanced Safety : Flow reactors handle only small volumes of reagents at any given time, minimizing risks associated with potentially hazardous intermediates or exothermic reactions. croucher.org.hk

Precise Control : Automated systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net

High-Throughput Screening : Automation enables the rapid synthesis of a library of this compound analogs with varied substituents on the aromatic ring or at the benzylic position. This is invaluable for screening in drug discovery and materials science. researchgate.net

Telescoped Synthesis : Multi-step syntheses can be "telescoped" into a single continuous sequence without the need to isolate intermediates, significantly shortening production times. mdpi.com For example, the synthesis of this compound from its corresponding thiol could be directly coupled with a subsequent SuFEx reaction to build a more complex molecule in one continuous operation.

Future work will likely focus on developing robust, integrated flow systems specifically designed for sulfonyl fluoride synthesis and their subsequent "in-line" derivatization. rsc.org

Exploration of New Reactivity Modes and Transformations Beyond Established Paradigms

While the primary reactivity of sulfonyl fluorides is centered on the SuFEx reaction with nucleophiles, emerging research is beginning to uncover new reactivity modes. ccspublishing.org.cn For this compound, this opens up possibilities beyond its role as a simple connector.

Radical Chemistry : The generation of fluorosulfonyl radicals (FSO₂•) from precursors has been demonstrated. rsc.org Developing methods to generate a (4-methoxyphenyl)methanesulfonyl radical could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Metal-Mediated Activation : Recent studies have shown that transition metal complexes, such as those involving Nickel(0), can activate the typically robust S-F or C-S bonds in sulfonyl fluorides. chemrxiv.org This could enable cross-coupling reactions where the entire -SO₂F moiety acts as a leaving group or participates in novel transformations, significantly broadening the synthetic utility of compounds like this compound.

Fluorinating Reagents : Sulfonyl fluorides have been investigated as selective deoxofluorinating agents. ccspublishing.org.cn Research could explore the potential of this compound and its derivatives in this capacity, leveraging the electronic properties of the methoxy (B1213986) substituent to tune reactivity.

| Reactivity Mode | Description | Potential Application for this compound |

|---|---|---|

| Radical Fluorosulfonylation | Involves the generation and reaction of sulfonyl radicals. rsc.org | Addition to unsaturated systems to form new C-S bonds. |

| Transition-Metal Activation | Cleavage of S-F or C-S bonds to enable cross-coupling or other transformations. chemrxiv.org | Use as a novel building block in catalytic cycles. |

| Deoxofluorination | Use as a reagent to convert alcohols or carbonyls to fluorides. ccspublishing.org.cn | Development of new, tunable fluorinating agents. |

Expansion into Novel Material and Supramolecular Applications

The high stability of the sulfonyl fluoride group, combined with its latent reactivity, makes it an excellent functional handle for materials science. ccspublishing.org.cn The SuFEx reaction is a powerful tool for polymer synthesis and modification.

Future applications for this compound in this area could include:

Polymer Science : As a monomer or chain-end functionalizing agent, this compound can be used to synthesize novel polysulfonates or polysulfonamides. The methoxy group can influence the physical properties of the resulting polymer, such as solubility and thermal stability.

Supramolecular Chemistry : Supramolecular materials are formed through non-covalent interactions between molecular building blocks. whiterose.ac.uk this compound possesses several features that make it an interesting candidate for supramolecular assembly. The electron-rich methoxy-substituted aromatic ring can participate in π-π stacking interactions, while the highly polarized sulfonyl group can act as a hydrogen bond acceptor. Research could focus on designing self-assembling systems where these interactions direct the formation of ordered structures like gels, liquid crystals, or molecular networks.

Surface Modification : The sulfonyl fluoride group can be used to covalently anchor molecules to surfaces containing nucleophilic sites (e.g., hydroxyl or amine groups). This could be used to create functionalized surfaces with tailored properties, such as hydrophobicity or biocompatibility, with the (4-methoxyphenyl)methyl portion imparting specific characteristics.

The exploration of this compound as a versatile building block in these areas is still in its infancy, representing a fertile ground for future investigation.

Q & A

Basic: What are the standard synthetic routes for (4-Methoxyphenyl)methanesulfonyl fluoride, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of (4-methoxyphenyl)methane thiol or oxidation of corresponding sulfides, followed by fluorination. Key steps include:

- Sulfonyl chloride intermediate : Reacting (4-methoxyphenyl)methanethiol with chlorine gas under controlled temperature (0–5°C) in dichloromethane .

- Fluorination : Substituting chloride with fluoride using KF or AgF in anhydrous conditions. Solvent choice (e.g., THF vs. DMF) significantly impacts yield .

- Optimization : Design of Experiments (DOE) evaluates temperature, stoichiometry, and solvent polarity. For example, excess fluorinating agent (1.5–2.0 eq.) improves conversion rates .

Advanced: How does the electronic effect of the 4-methoxy group influence the reactivity of this compound compared to its analogs?

The 4-methoxy group is electron-donating, which:

- Reduces electrophilicity : Compared to electron-withdrawing groups (e.g., -CF₃ in [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride), the sulfonyl fluoride reacts slower in nucleophilic substitutions but shows higher selectivity in aromatic functionalization .

- Impacts stability : Methoxy derivatives are less prone to hydrolysis than fluorophenyl analogs due to reduced electron-withdrawing effects .

- Methodological validation : Density Functional Theory (DFT) calculations can quantify substituent effects on transition states .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

- NMR Spectroscopy : ¹⁹F NMR (δ ~55–60 ppm for sulfonyl fluoride) and ¹H NMR (methoxy singlet at δ ~3.8 ppm) confirm functional groups .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection identifies impurities (e.g., residual sulfonyl chloride) .

- Elemental Analysis : Validates stoichiometry; deviations >0.3% indicate byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonyl fluoride derivatives?

Discrepancies may arise from:

- Assay conditions : Variations in pH (e.g., acetylcholinesterase inhibition assays at pH 7.4 vs. 8.0 alter IC₅₀ values) .

- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates can modulate activity. LC-MS purity >98% is critical .

- Structural analogs : Compare with fluorophenyl or chlorophenyl derivatives to isolate substituent-specific effects .

Basic: What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact. Sulfonyl fluorides release toxic HF upon hydrolysis .

- Storage : Anhydrous conditions (desiccated, under argon) prevent decomposition. Amber glass bottles minimize light-induced degradation .

- Spill management : Neutralize with saturated sodium bicarbonate solution .

Advanced: What strategies enable selective functionalization of biomolecules using this compound?

- Protein labeling : The sulfonyl fluoride group reacts selectively with serine hydrolases. Optimize buffer conditions (pH 7–8, 25°C) to enhance covalent bonding .

- Bioconjugation : Use click chemistry (e.g., CuAAC) post-sulfonylation to attach fluorophores. Kinetic studies (stopped-flow UV-Vis) quantify reaction rates .

- Crosslinking : Compare with maleimide-based reagents to assess efficiency in stabilizing protein complexes .

Basic: How does this compound compare to other sulfonylating agents in peptide synthesis?

- Reactivity : Less reactive than sulfonyl chlorides but more stable than sulfonate esters. Ideal for stepwise peptide chain elongation .

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous reactions .

- Byproduct control : Fluoride byproducts are easier to remove than chloride salts .

Advanced: What computational methods predict the hydrolytic stability of this compound in aqueous environments?

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in explicit solvent models (e.g., TIP3P water) to identify degradation hotspots .

- pKa estimation : Quantum mechanical calculations (e.g., COSMO-RS) predict sulfonyl fluoride stability at physiological pH .

- Comparative studies : Benchmark against experimental hydrolysis rates of fluorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.